molecular formula C11H16N2O B2914446 2-methyl-5-(piperidin-3-yloxy)pyridine CAS No. 946681-30-7

2-methyl-5-(piperidin-3-yloxy)pyridine

Cat. No.: B2914446
CAS No.: 946681-30-7
M. Wt: 192.262
InChI Key: LDGHEPHQLICVME-UHFFFAOYSA-N
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Description

2-methyl-5-(piperidin-3-yloxy)pyridine is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-5-hydroxypyridine with 3-chloropiperidine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the piperidin-3-yloxy group. The reaction conditions often include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(piperidin-3-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methyl-5-(piperidin-3-yloxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe in biochemical studies.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor in the synthesis of drug candidates.

    Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-methyl-5-(piperidin-3-yloxy)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity, while the pyridine ring can participate in various interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-(piperidin-4-yloxy)pyridine
  • 2-methyl-5-(piperidin-2-yloxy)pyridine
  • 2-methyl-5-(piperidin-3-yloxy)quinoline

Uniqueness

2-methyl-5-(piperidin-3-yloxy)pyridine is unique due to the specific positioning of the piperidine moiety, which can influence its chemical reactivity and biological activity. The presence of the piperidin-3-yloxy group at the 5-position of the pyridine ring can result in distinct steric and electronic effects, differentiating it from other similar compounds .

Properties

IUPAC Name

2-methyl-5-piperidin-3-yloxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9-4-5-11(8-13-9)14-10-3-2-6-12-7-10/h4-5,8,10,12H,2-3,6-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDGHEPHQLICVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)OC2CCCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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